4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide
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Overview
Description
4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, features a thiophene ring substituted with dimethyl groups and a nitrobenzoyl amide moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoic acid with 4,5-dimethyl-2-aminothiophene-3-carboxamide under acidic or basic conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, boronic acids, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 4,5-dimethyl-2-[(3-aminobenzoyl)amino]-3-thiophenecarboxamide.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Biaryl or vinyl-thiophene derivatives.
Scientific Research Applications
4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzoyl moiety can undergo reduction to form reactive intermediates that interact with cellular components, while the thiophene ring can facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxamide: Similar structure but with a different position of the nitro group on the benzoyl ring.
4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide: Similar structure with an additional methyl group on the benzoyl ring.
Uniqueness
4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The combination of the thiophene ring and the nitrobenzoyl amide moiety provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-8(2)22-14(11(7)12(15)18)16-13(19)9-4-3-5-10(6-9)17(20)21/h3-6H,1-2H3,(H2,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHWWHHMMJPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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